Enhanced Lipophilicity (XLogP3) of the Brominated Derivative vs. the Non-Halogenated Analog
The introduction of a bromine atom significantly increases the compound's lipophilicity compared to its non-halogenated analog. (4-Bromo-3-methoxyphenyl)(methyl)sulfane has a computed XLogP3 of 3.1 [1], while the non-brominated comparator, (3-methoxyphenyl)(methyl)sulfane, has an XLogP3 of 2.4 [2]. This enhanced lipophilicity can improve membrane permeability for drug candidates incorporating this fragment, a crucial parameter in medicinal chemistry optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | (3-methoxyphenyl)(methyl)sulfane (CAS 2388-74-1): XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.7 (a 29% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A 0.7 unit increase in LogP can represent a significant shift in a molecule's ADME profile, making the brominated compound a distinctly different tool for medicinal chemists exploring structure-activity relationships (SAR).
- [1] PubChem. Computed Properties for CID 12559766, (4-Bromo-3-methoxyphenyl)(methyl)sulfane. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 80892, 1-methoxy-3-methylsulfanylbenzene. National Center for Biotechnology Information (2025). View Source
